molecular formula C18H14Cl2N4O3S2 B10868062 3-(2,6-dichlorophenyl)-5-methyl-N-{[2-(thiophen-2-ylacetyl)hydrazinyl]carbonothioyl}-1,2-oxazole-4-carboxamide

3-(2,6-dichlorophenyl)-5-methyl-N-{[2-(thiophen-2-ylacetyl)hydrazinyl]carbonothioyl}-1,2-oxazole-4-carboxamide

Cat. No.: B10868062
M. Wt: 469.4 g/mol
InChI Key: GGJBBUNDEUPOFI-UHFFFAOYSA-N
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Description

3-(2,6-DICHLOROPHENYL)-5-METHYL-N~4~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-4-ISOXAZOLECARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a dichlorophenyl group, a thienyl group, and an isoxazole ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-DICHLOROPHENYL)-5-METHYL-N~4~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring and the introduction of the dichlorophenyl and thienyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-DICHLOROPHENYL)-5-METHYL-N~4~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-4-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

3-(2,6-DICHLOROPHENYL)-5-METHYL-N~4~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-4-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,6-DICHLOROPHENYL)-5-METHYL-N~4~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-DICHLOROPHENYL)-5-METHYL-N~4~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-4-ISOXAZOLECARBOXAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H14Cl2N4O3S2

Molecular Weight

469.4 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C18H14Cl2N4O3S2/c1-9-14(16(24-27-9)15-11(19)5-2-6-12(15)20)17(26)21-18(28)23-22-13(25)8-10-4-3-7-29-10/h2-7H,8H2,1H3,(H,22,25)(H2,21,23,26,28)

InChI Key

GGJBBUNDEUPOFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(=S)NNC(=O)CC3=CC=CS3

Origin of Product

United States

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